molecular formula C18H19F3N8O4S2 B10930479 3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10930479
M. Wt: 532.5 g/mol
InChI Key: BGSIDJROLDTVNX-UHFFFAOYSA-N
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Description

3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-7-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-7-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the tetrazole and pyrazole derivatives. The tetrazole derivative can be synthesized using a click chemistry approach, which is known for its efficiency and eco-friendliness . The pyrazole derivative is typically synthesized through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The tetrazole and pyrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and pyrazole rings can form strong interactions with these targets, leading to inhibition or activation of their function. The sulfur-containing group can also participate in redox reactions, further modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL: Shares the tetrazole ring structure but lacks the additional functional groups.

    5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL: Contains the pyrazole ring but lacks the tetrazole and sulfur-containing groups.

Uniqueness

What sets 3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-7-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID apart is its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Properties

Molecular Formula

C18H19F3N8O4S2

Molecular Weight

532.5 g/mol

IUPAC Name

3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19F3N8O4S2/c1-7-4-10(18(19,20)21)24-29(7)8(2)13(30)22-11-14(31)28-12(16(32)33)9(5-34-15(11)28)6-35-17-23-25-26-27(17)3/h4,8,11,15H,5-6H2,1-3H3,(H,22,30)(H,32,33)

InChI Key

BGSIDJROLDTVNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(F)(F)F

Origin of Product

United States

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